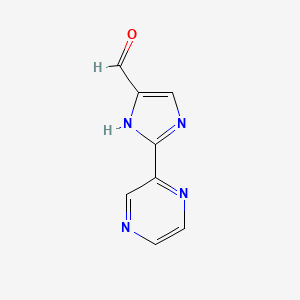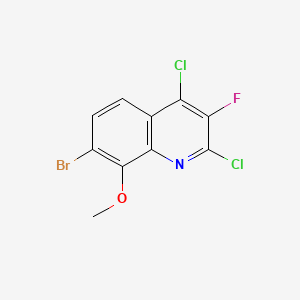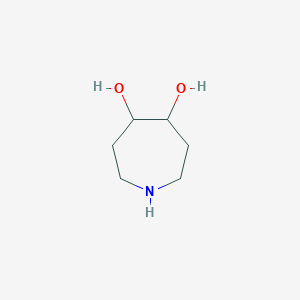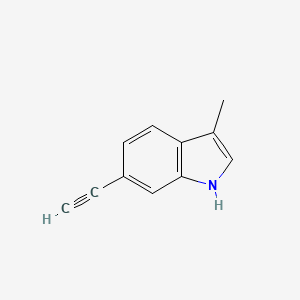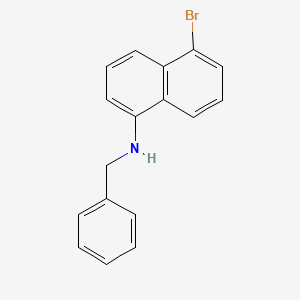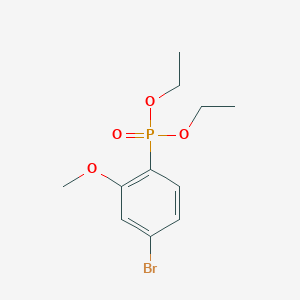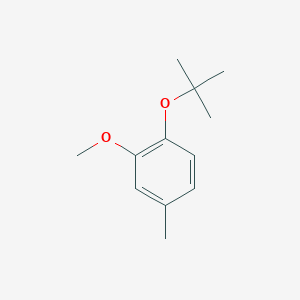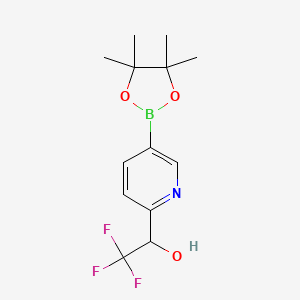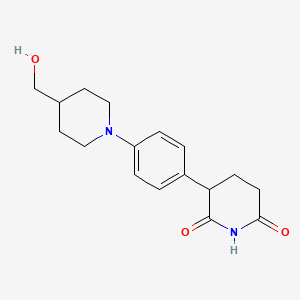
2-(Dichloromethyl)-1-fluoro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-1-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the chloromethylation of a fluoro-nitrobenzene derivative using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Dichloromethyl)-1-fluoro-3-nitrobenzene may involve large-scale chloromethylation processes using specialized reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The dichloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the dichloromethyl group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the dichloromethyl group results in the formation of carboxylic acids.
Applications De Recherche Scientifique
2-(Dichloromethyl)-1-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-1-fluoro-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dichloromethyl)-1-fluoro-4-nitrobenzene
- 2-(Dichloromethyl)-1-chloro-3-nitrobenzene
- 2-(Dichloromethyl)-1-bromo-3-nitrobenzene
Uniqueness
2-(Dichloromethyl)-1-fluoro-3-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4Cl2FNO2 |
|---|---|
Poids moléculaire |
224.01 g/mol |
Nom IUPAC |
2-(dichloromethyl)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-7(9)6-4(10)2-1-3-5(6)11(12)13/h1-3,7H |
Clé InChI |
XGAPGWHBUCPREA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
